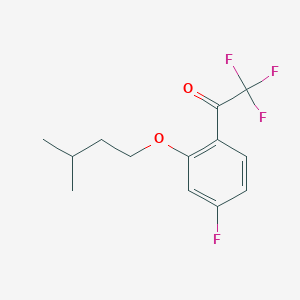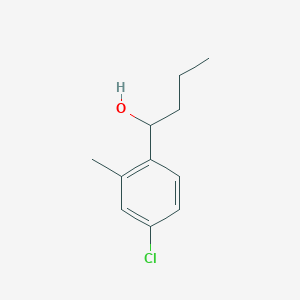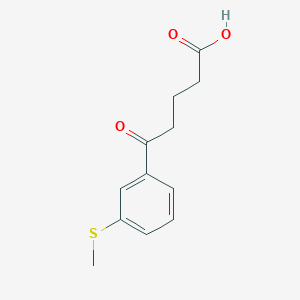
5-Oxo-5-(3-thiomethylphenyl)valeric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Oxo-5-(3-thiomethylphenyl)valeric acid: is an organic compound characterized by the presence of a thiomethyl group attached to a phenyl ring, which is further connected to a valeric acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-5-(3-thiomethylphenyl)valeric acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-thiomethylbenzaldehyde and valeric acid derivatives.
Condensation Reaction: The key step involves a condensation reaction between 3-thiomethylbenzaldehyde and a valeric acid derivative under acidic or basic conditions to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled temperature and pressure conditions.
Continuous Flow Processes: Implementing continuous flow processes to enhance the efficiency and yield of the synthesis.
Automated Purification Systems: Employing automated purification systems to ensure consistent quality and purity of the final product.
化学反応の分析
Types of Reactions: 5-Oxo-5-(3-thiomethylphenyl)valeric acid can undergo various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted phenyl derivatives depending on the reagent used.
科学的研究の応用
Chemistry: 5-Oxo-5-(3-thiomethylphenyl)valeric acid is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of thiomethyl and valeric acid derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 5-Oxo-5-(3-thiomethylphenyl)valeric acid involves its interaction with molecular targets through its functional groups. The thiomethyl group can participate in redox reactions, while the valeric acid moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects depending on the context of its application.
類似化合物との比較
- 3-Methyl-5-oxo-5-(4-phenoxyphenyl)valeric acid
- 5-Oxo-5-(3-methylphenyl)valeric acid
- 5-Oxo-5-(4-thiomethylphenyl)valeric acid
Comparison:
- Structural Differences: The position and nature of substituents on the phenyl ring can significantly influence the chemical and biological properties of these compounds.
- Reactivity: The presence of different substituents can alter the reactivity of the compound in various chemical reactions.
- Applications: Each compound may have unique applications based on its specific structural features and reactivity.
特性
IUPAC Name |
5-(3-methylsulfanylphenyl)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3S/c1-16-10-5-2-4-9(8-10)11(13)6-3-7-12(14)15/h2,4-5,8H,3,6-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBVRIXSVNZUBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
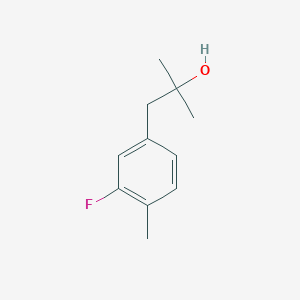
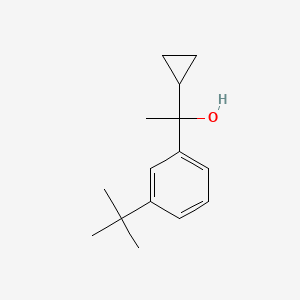
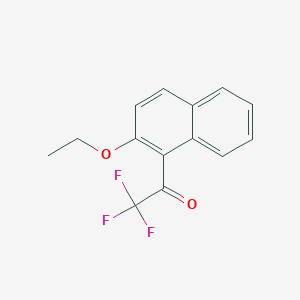
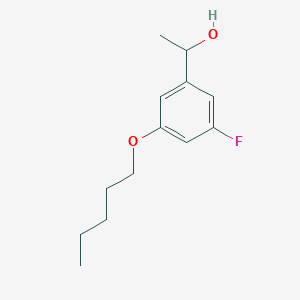
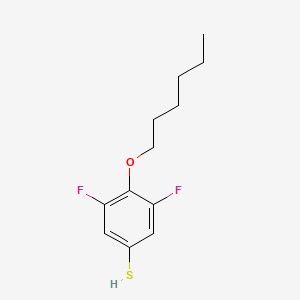
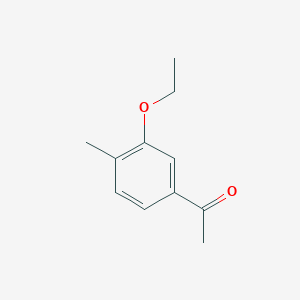
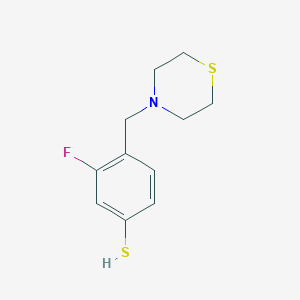
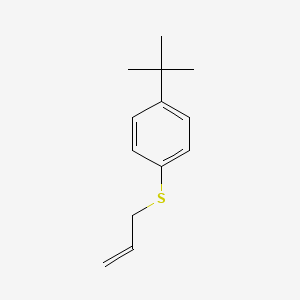
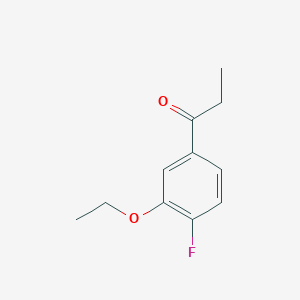

![3-Fluoro-4-[(4-ethylpiperazino)methyl]benzaldehyde](/img/structure/B8000716.png)
![2-[4-(Methylthio)phenyl]-2-butanol](/img/structure/B8000723.png)
